molecular formula C12H11FN2O B2927350 [3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine CAS No. 1094236-09-5

[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine

Cat. No.: B2927350
CAS No.: 1094236-09-5
M. Wt: 218.231
InChI Key: JMUZAAYESOWFSI-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine: is an organic compound with the molecular formula C12H11FN2O This compound features a fluorine atom, a pyridin-3-yloxy group, and a methanamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and 3-hydroxypyridine.

    Formation of Pyridin-3-yloxy Group: The 3-hydroxypyridine is reacted with 3-fluorophenol in the presence of a base such as potassium carbonate to form the pyridin-3-yloxy group.

    Introduction of Methanamine Group: The resulting intermediate is then subjected to a reductive amination reaction using formaldehyde and a reducing agent such as sodium cyanoborohydride to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Biology and Medicine:

    Drug Development: [3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine is investigated for its potential as a pharmacophore in the development of new therapeutic agents targeting specific biological pathways.

    Biological Probes: The compound can be used as a probe in biochemical assays to study enzyme activity or receptor binding.

Industry:

    Chemical Manufacturing: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

    [3-Fluoro-4-(pyridin-2-yloxy)phenyl]methanamine: Similar structure but with the pyridin-2-yloxy group.

    [3-Fluoro-4-(pyridin-4-yloxy)phenyl]methanamine: Similar structure but with the pyridin-4-yloxy group.

    [3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethanamine: Similar structure but with an ethanamine group instead of methanamine.

Uniqueness:

    Positional Isomerism: The position of the pyridin-yloxy group significantly influences the compound’s chemical properties and biological activity.

    Functional Group Variation: The presence of the methanamine group provides unique reactivity and potential for derivatization compared to similar compounds with different functional groups.

Properties

IUPAC Name

(3-fluoro-4-pyridin-3-yloxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-11-6-9(7-14)3-4-12(11)16-10-2-1-5-15-8-10/h1-6,8H,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUZAAYESOWFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=C(C=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094236-09-5
Record name [3-fluoro-4-(pyridin-3-yloxy)phenyl]methanamine
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